2-Amino-2-ethylhexanoic acid
Overview
Description
2-Amino-2-ethylhexanoic acid is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalysis and Chemical Synthesis :
- Iron(III) 2-ethylhexanoate serves as a catalyst for stereoselective Diels-Alder reactions, useful in producing certain carboxylic acids and ethers (Gorman & Tomlinson, 1998).
- 2-Ethylhexanoic acid is a catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times (Hekmatshoar et al., 2015).
Biological and Medical Applications :
- 6-Aminohexanoic acid, a related compound, has applications in antifibrinolytic drugs and peptide modification (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
- 2-Ethylhexanoic acid inhibits the activation of human polymorphonuclear leukocytes, which could have immunosuppressive effects (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).
Material Science :
- Metal 2-ethylhexanoates are precursors in materials science, useful in ring opening polymerizations and as driers in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Environmental and Safety Concerns :
- The microbial degradation of plasticizers, which can release 2-ethylhexanol, is a concern for indoor air quality (Nalli, Horn, Grochowalski, Cooper, & Nicell, 2006).
- Metabolites of plasticizers exhibit acute toxicity, emphasizing the need for research on their environmental impact (Horn, Nalli, Cooper, & Nicell, 2004).
Future Directions
Mechanism of Action
Target of Action
2-Amino-2-ethylhexanoic acid, also known as 2-Ethylhexanoic acid, is a chemical compound with a variety of applications . .
Mode of Action
It is known that the compound can be used in the production of various salts and esters . These derivatives may interact with their targets in different ways, leading to various biochemical changes.
Biochemical Pathways
It is known that the compound can be used in the production of various salts and esters . These derivatives may affect different biochemical pathways depending on their specific chemical structures and targets.
Result of Action
It is known that the compound can be used in the production of various salts and esters . These derivatives may have different effects depending on their specific chemical structures and targets.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-2-ethylhexanoic acid are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an antagonist for the fatty acid-sensing OR51E1 . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
The cellular effects of this compound are largely unexplored. It is known that the compound can influence cell function. For example, it has been shown to have negative chronotropic effects, which involve a decrease in heart rate
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well understood. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as an antagonist for the OR51E1 receptor, potentially influencing the receptor’s function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. It is known that the compound can have toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is known that the compound can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not well studied. It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
2-amino-2-ethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDXVGQYPUXXER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-78-3 | |
Record name | NSC44106 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the study of (S)-Butylethylglycine's conformational behavior important?
A1: (S)-Butylethylglycine is an α-ethylated α,α-disubstituted amino acid. These types of amino acids are known to influence the conformational preferences of peptides. Understanding how (S)-Butylethylglycine impacts peptide structure, specifically its tendency to form 3₁₀-helices as observed in the research [], is crucial for designing peptides with specific shapes and biological activities.
Q2: What experimental techniques were used to study the conformation of peptides containing (S)-Butylethylglycine?
A2: The researchers employed a combination of techniques to elucidate the conformational preferences of the synthesized peptides. X-ray crystallography revealed the solid-state structures []. In solution, infrared (IR) spectroscopy, circular dichroism (CD) spectroscopy, and ¹H-NMR spectroscopy provided complementary data on the peptide conformations []. These spectroscopic methods are sensitive to different aspects of molecular structure and offer a comprehensive view of conformational behavior.
Q3: Did the researchers utilize any computational methods to further understand the conformational behavior?
A3: Yes, the researchers employed molecular mechanics calculations to support their experimental findings []. These calculations help visualize and predict stable conformations, providing valuable insights into the factors governing the observed structural preferences.
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